(2-Methylphenyl)phenyldiazene
Description
Structure
3D Structure
Properties
CAS No. |
6676-90-0 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(2-methylphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H12N2/c1-11-7-5-6-10-13(11)15-14-12-8-3-2-4-9-12/h2-10H,1H3 |
InChI Key |
CFNRNHFKQPOFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylphenyl Phenyldiazene and Its Derivatives
Diazotization and Azo Coupling Reactions
Diazotization followed by azo coupling is a cornerstone of aromatic azo compound synthesis. numberanalytics.com This two-step process involves the initial conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a subsequent coupling reaction with an electron-rich aromatic compound. numberanalytics.comslideshare.net
Classical Approaches and Mechanistic Considerations
The classical approach to synthesizing (2-Methylphenyl)phenyldiazene via this route involves the diazotization of o-toluidine (B26562). This reaction is typically carried out by treating o-toluidine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). byjus.comchemicalnote.com The resulting 2-methylbenzenediazonium salt is an unstable intermediate that is used immediately in the next step. slideshare.net
The mechanism of diazotization begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.com The primary aromatic amine, in this case, o-toluidine, then acts as a nucleophile, attacking the nitrosonium ion. chemicalnote.com A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. byjus.comyoutube.com
The subsequent azo coupling is an electrophilic aromatic substitution reaction. numberanalytics.comslideshare.net The 2-methylbenzenediazonium ion acts as the electrophile and attacks an activated aromatic ring, such as phenol (B47542) or aniline (B41778). slideshare.netwikipedia.org For the synthesis of this compound, the coupling partner would be benzene (B151609). However, since benzene is not sufficiently activated, a more electron-rich derivative like phenol or aniline is typically used, followed by modification if the unsubstituted phenyl group is desired. The coupling reaction with phenol, for instance, is faster at high pH and typically occurs at the para position of the phenol. wikipedia.orgnptel.ac.in If the para position is blocked, ortho coupling may occur, but at a slower rate. wikipedia.org The reaction with aniline can lead to the formation of a diazoamino compound through attack at the nitrogen atom. nptel.ac.in
To ensure the desired coupling and prevent side reactions, such as the unwanted coupling between the diazonium salt and the unreacted amine, it is crucial to maintain acidic conditions during the diazotization and subsequent coupling steps. uobaghdad.edu.iq
Coupling with Active Methylene (B1212753) Compounds
An alternative to using activated aromatic rings as coupling partners is the use of active methylene compounds. oup.comnih.gov These are compounds with a CH₂ group flanked by two electron-withdrawing groups, making the methylene protons acidic. oup.com The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile and attacks the diazonium salt. oup.comoup.com
The kinetics of these coupling reactions have been shown to be proportional to the concentrations of both the diazonium salt and the carbanion (or enolate ion) of the active methylene compound. oup.comoup.com A variety of active methylene compounds can be used, and their reactivity often correlates with their pKa values. oup.com Examples of active methylene compounds that undergo coupling with diazonium salts include malononitrile, ethyl cyanoacetate, and acetylacetone. questjournals.orgresearchgate.net This method provides a versatile route to a wide range of azo compounds. nih.gov
Oxidation of Hydrazines and Hydrazine Derivatives
The oxidation of 1,2-diarylhydrazines provides a direct route to the corresponding azobenzenes. acs.orgrsc.org This method is particularly useful for synthesizing both symmetrical and unsymmetrical azobenzenes and can be achieved using various oxidizing agents and catalytic systems. acs.orgacs.org
N-Boc-Protected Diarylhydrazine Oxidation Protocols
A common strategy involves the use of N-Boc (tert-butoxycarbonyl) protected diarylhydrazines. The Boc group serves as a protecting group and can facilitate the synthesis of the diarylhydrazine precursor, especially in palladium-catalyzed coupling reactions of N-Boc aryl hydrazines with aryl halides. acs.orgresearchgate.net Once the N-Boc-1,2-diarylhydrazine is formed, the azo compound can be generated through oxidation.
Several oxidation protocols have been developed for this transformation. One effective method employs N-bromosuccinimide (NBS) in the presence of pyridine (B92270) in dichloromethane (B109758) at room temperature. acs.org This system has been shown to oxidize a range of N-Boc diarylhydrazines to their corresponding azobenzenes in fair to good yields. acs.org However, this method may not be compatible with substrates containing strongly electron-donating groups, which can lead to side reactions like aromatic bromination. acs.org
Another protocol utilizes (diacetoxyiodo)benzene (B116549) (PIDA) in acetic acid at slightly elevated temperatures. researchgate.netresearchgate.net This method is reported to be quick and provides good to excellent yields of diaryldiazenes, tolerating both electron-donating and electron-withdrawing groups. researchgate.netresearchgate.net
Manganese dioxide (MnO₂) can also be employed as an oxidizing agent for N-Boc-protected diarylhydrazines. researchgate.net
Transition Metal-Free Oxidative Dehydrogenation Strategies
In the pursuit of more environmentally friendly and cost-effective synthetic methods, transition-metal-free oxidative dehydrogenation strategies for hydrazobenzenes have been developed. acs.orgacs.org These methods avoid the use of heavy metals and often employ milder and more sustainable oxidants.
One such system utilizes tert-butyl nitrite (TBN) as a catalyst in ethanol (B145695) at room temperature. acs.orgacs.orgresearchgate.net This method is described as mild, general, and provides excellent yields of both symmetrical and nonsymmetrical azobenzenes with broad functional group tolerance. acs.orgresearchgate.net
Another approach involves the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)/air system or a nitric acid (HNO₃)/sodium nitrite (NaNO₂)/oxygen (O₂) system under heating conditions. acs.orgacs.org These methods represent a move towards more sustainable chemical transformations. acs.org Furthermore, a system using hydrogen bromide (HBr) and hydrogen peroxide as the terminal oxidant has been reported for the metal-free oxidation of hydrazines. researchgate.net
Baeyer-Mills Reaction for Asymmetric Azobenzene (B91143) Synthesis
The Baeyer-Mills reaction is a highly effective method for the synthesis of unsymmetrical azobenzenes, such as this compound. txst.edubeilstein-journals.org This reaction involves the condensation of a nitrosobenzene (B162901) with an aniline derivative. beilstein-journals.orgnih.gov It is particularly advantageous when one of the aniline precursors is not suitable for diazotization. txst.edu
The reaction generally proceeds best when an electron-poor nitrosobenzene is reacted with an electron-rich aniline. beilstein-journals.orgnih.gov For the synthesis of this compound, this would involve the reaction of nitrosobenzene with o-toluidine. The reaction is often carried out in acetic acid at room temperature, and in some cases, can be performed as a one-pot synthesis. txst.edu
The Baeyer-Mills reaction has also been successfully adapted to a continuous flow setup, which allows for efficient and scalable synthesis of non-symmetrical azobenzenes. beilstein-journals.orgnih.govvapourtec.com In such a setup, solutions of the nitrosobenzene and aniline in acetic acid are pumped through a heated tube reactor. nih.govresearchgate.net This approach has been used to synthesize a variety of azobenzenes in high yields and has demonstrated applicability for large-scale production. beilstein-journals.orgnih.gov
Ortho-Lithiation and Subsequent Coupling for Substituted Azobenzenes
The regioselective functionalization of aromatic rings through directed ortho-lithiation (DoM) is a powerful tool in organic synthesis. wikipedia.org This methodology allows for the introduction of a wide range of substituents at the position ortho to a directing metalation group (DMG). The azo group (–N=N–) itself can act as a directing group, facilitating the deprotonation of the ortho-C-H bond of one of the phenyl rings by a strong organolithium base. Subsequent reaction with an electrophile introduces a substituent at this position. While a specific, detailed synthesis of this compound via this method is not extensively documented in dedicated reports, the principles are well-established through studies on various substituted azobenzenes. nih.govresearchgate.net
The general strategy involves the treatment of a starting azobenzene with a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), which is often preferred over alkyllithiums like n-BuLi to avoid competitive nucleophilic addition to the N=N bond. researchgate.net The choice of base is critical to favor deprotonation over reduction of the azo group. researchgate.net Following the formation of the ortho-lithiated intermediate, the reaction is quenched with an electrophile, in this hypothetical case, an electrophilic methyl source like methyl iodide or dimethyl sulfate, to yield the desired this compound.
A plausible reaction scheme, adapted from general procedures for ortho-functionalization of azobenzenes, is presented below:
Scheme 1: Hypothetical Synthesis of this compound via Ortho-Lithiation
Azobenzene + LTMP → Ortho-lithiated Azobenzene Intermediate
Ortho-lithiated Azobenzene Intermediate + CH₃I → this compound
Research by others has demonstrated the successful ortho-functionalization of azobenzenes with various electrophiles. For instance, a straightforward synthesis of red-shifted azobenzenes employs ortho-lithiation of aromatic substrates followed by coupling with aryldiazonium salts, highlighting the versatility of ortho-lithiated intermediates in forming new C-C bonds. nih.gov Furthermore, studies on the chemoselective deprotonative lithiation of azobenzenes have shown that the presence of directing groups can control which ring is lithiated, offering a pathway to complex, unsymmetrically substituted azobenzenes. researchgate.net
The following table summarizes the key reagents and general conditions adapted from the literature for the ortho-functionalization of azobenzenes, which could be applied to the synthesis of this compound.
| Reagent/Condition | Purpose | Reference |
| Azobenzene | Starting material | researchgate.net |
| Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Strong, non-nucleophilic base for ortho-lithiation | researchgate.net |
| Anhydrous Tetrahydrofuran (THF) | Aprotic solvent | nih.govresearchgate.net |
| Low Temperature (-78 °C to 0 °C) | To control reactivity and prevent side reactions | nih.govresearchgate.net |
| Methyl Iodide (CH₃I) | Electrophile for methylation | researchgate.net |
This methodology provides a direct route to ortho-substituted azobenzenes, offering an advantage over classical methods that may require multi-step syntheses or yield mixtures of isomers. The success of the reaction is highly dependent on the careful control of reaction conditions, particularly temperature and the choice of base.
Synthesis of Metal Complexes Featuring Phenyldiazene (B1210812) Ligands
Azo compounds, including derivatives of this compound, are effective ligands for the formation of transition metal complexes. The nitrogen atoms of the azo group possess lone pairs of electrons that can coordinate to metal centers. Research in this area has led to the development of novel metal complexes with interesting spectroscopic, electronic, and biological properties.
A study by Khalil Ahmad and coworkers reported the synthesis and characterization of a series of transition metal complexes with ligands derived from phenyldiazene, including a derivative of the title compound. nih.govnih.gov Specifically, they synthesized complexes with the ligand (E)-1-(1,3-dioxolan-2-yl)-2-(2-methylphenyl)-diazene, designated as K-5. nih.govnih.gov This ligand coordinates with various divalent metal ions (Cu²⁺, Zn²⁺, Mn²⁺, Co²⁺, and Ni²⁺) to form stable complexes.
The formation of these complexes was confirmed through various spectroscopic techniques. The key findings from the characterization are summarized in the table below.
| Metal Ion | Ligand | Spectroscopic Evidence of Complexation | Reference |
| Cu²⁺, Zn²⁺, Mn²⁺, Co²⁺, Ni²⁺ | (E)-1-(1,3-dioxolan-2-yl)-2-(2-methylphenyl)-diazene (K-5) | FTIR: Appearance of new bands in the 400-600 cm⁻¹ region, attributed to M-N and M-O stretching vibrations. Shifts in the N=N stretching frequency (around 1400-1500 cm⁻¹) upon coordination. | nih.govnih.gov |
| ¹H-NMR: A downfield shift in the chemical shift of the azo group protons (around 4.05-4.07 ppm) upon complexation, confirming the involvement of the azo nitrogen in coordination. | nih.govnih.gov | ||
| Mass Spectrometry: The appearance of molecular ion peaks corresponding to the metal complexes, providing strong evidence for their formation. | nih.govnih.gov |
The general structure of these complexes involves the coordination of the phenyldiazene ligand to the metal center. The specific geometry of the complexes (e.g., octahedral, square planar) would depend on the metal ion, the coordination number, and the presence of other co-ligands such as water or chloride ions. nih.gov
The synthesis of these metal complexes typically involves the reaction of the phenyldiazene ligand with the corresponding metal salt in a suitable solvent. The resulting complexes can then be isolated as solid products. The study of such complexes is an active area of research, driven by their potential applications as catalysts, and in the development of new materials with specific electronic or optical properties.
Photochemical Isomerization Dynamics and Mechanistic Pathways of 2 Methylphenyl Phenyldiazene
Fundamental Principles of Azobenzene (B91143) Photoisomerization (Trans-to-Cis and Cis-to-Trans)
Azobenzene-based molecules, including (2-Methylphenyl)phenyldiazene, are characterized by their ability to exist in two distinct isomeric forms: a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer. The transition between these two states can be triggered by light, a process known as photoisomerization. rsc.org
The trans-to-cis isomerization is typically initiated by irradiating the molecule with light of a specific wavelength, which corresponds to one of its electronic absorption bands. researchgate.net This absorption excites the molecule from its ground state (S₀) to an electronically excited state (S₁ or S₂). From this excited state, the molecule undergoes a rapid, non-radiative decay back to the ground state. This relaxation process is accompanied by significant structural changes, leading to the formation of either the cis or trans isomer. The reverse process, cis-to-trans isomerization, can be induced by irradiation with a different wavelength of light or can occur thermally in the dark. rsc.org
For this compound, the presence of a methyl group at the ortho position introduces steric hindrance, which can perturb the planarity of the molecule and influence the energy levels of its molecular orbitals. nih.gov This substitution is a critical factor in determining the specific photochemical properties and the efficiency of the isomerization process compared to the parent azobenzene molecule.
The efficiency of photoisomerization is highly dependent on the excitation wavelength. Azobenzenes typically possess two main absorption bands in the ultraviolet-visible spectrum: a strong π→π* transition (S₀→S₂) and a weaker, lower-energy n→π* transition (S₀→S₁). researchgate.net
π→π Transition: This transition, usually found in the UV region, involves the excitation of an electron from a π bonding orbital to a π antibonding orbital.
n→π Transition: This transition, occurring at longer wavelengths (often in the visible region), involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π antibonding orbital.
Irradiation into either of these bands can induce isomerization. The quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed, is a key parameter for quantifying the efficiency of the photochemical reaction. For the parent azobenzene, the quantum yields for both trans-to-cis and cis-to-trans isomerization are wavelength-dependent. researchgate.net For instance, the trans-to-cis quantum yield is often lower upon S₂ (π→π) excitation compared to S₁ (n→π) excitation. researchgate.net
In this compound, the ortho-methyl group is expected to cause shifts in the absorption maxima and alter the quantum yields due to steric interactions. Steric hindrance can destabilize the planar trans state and affect the potential energy surfaces of the excited states, thereby influencing the probability of successful isomerization following photoexcitation. nih.gov
Table 1: Expected Effects of Ortho-Methyl Substitution on Photochemical Parameters
| Parameter | Unsubstituted Azobenzene | This compound (Expected Effect) | Rationale |
|---|---|---|---|
| λmax (π→π)* | ~320 nm | Hypsochromic (blue) shift | Steric hindrance from the methyl group twists the phenyl rings, reducing π-conjugation. nih.gov |
| λmax (n→π)* | ~440 nm | Bathochromic (red) shift | Steric strain destabilizes the nitrogen lone pair non-bonding orbital (n-MO), reducing the n-π* energy gap. nih.gov |
| Quantum Yield (Φ) | Varies with wavelength (e.g., Φtrans→cis ~0.1-0.3) researchgate.net | Altered values | Changes in excited-state dynamics and pathways due to steric hindrance. |
The cis isomer of an azobenzene derivative is thermodynamically less stable than the trans form and can revert to the more stable state in the absence of light through a process called thermal relaxation or thermal back-isomerization. This process follows first-order kinetics, and its rate is highly dependent on the molecular structure and the environment (e.g., solvent, temperature). researchgate.net
The half-life (t1/2) of the cis isomer is a critical parameter, particularly for applications where the stability of the cis state is important. The energy barrier for thermal isomerization determines this half-life. Substituents on the phenyl rings can significantly alter this barrier. The presence of the ortho-methyl group in this compound introduces steric strain in the planar transition state of the thermal isomerization pathway, which can affect the rate of relaxation compared to unsubstituted azobenzene.
Table 2: Factors Influencing Thermal Relaxation Kinetics
| Factor | Influence on Thermal Relaxation | Expected Impact on this compound |
|---|---|---|
| Energy Barrier | A higher energy barrier leads to a slower relaxation rate and a longer cis-isomer half-life. | The methyl group can sterically influence the transition state energy. |
| Temperature | Higher temperatures increase the rate of thermal relaxation. | Follows standard kinetic principles. |
| Solvent Polarity | The effect is mechanism-dependent; polar solvents may stabilize or destabilize the transition state. | The specific effect depends on the dominant thermal isomerization pathway (inversion or rotation). |
Elucidation of Proposed Isomerization Mechanisms
The exact mechanism of azobenzene photoisomerization has been a topic of considerable debate, with two primary pathways being proposed: rotation and inversion. researchgate.netrsc.org For substituted azobenzenes like this compound, the steric and electronic properties of the substituent play a crucial role in determining the dominant pathway. rsc.org
The rotational mechanism involves the twisting of the molecule around the N=N double bond in the excited state. Upon photoexcitation, the π-bond is weakened, allowing for rotation around the N-N single bond axis. The molecule then relaxes back to the ground state at a twisted geometry, leading to either the cis or trans isomer. This pathway involves significant out-of-plane motion and conformational changes.
The inversion (or "in-plane") mechanism involves a change in the geometry at one of the nitrogen atoms. In this pathway, one of the phenyl rings moves in a linear or semi-linear fashion through a transition state where the C-N-N bond angle approaches 180°. This mechanism avoids the large-scale torsional motion of the rotational pathway. researchgate.net
For this compound, the steric bulk of the ortho-methyl group is a dominant factor. Steric hindrance between the methyl group and the azo nitrogen's lone pair can significantly impact the feasibility of different pathways. It is often proposed that sterically hindered azobenzenes may favor an inversion pathway, as the rotational pathway could be impeded by the bulky ortho-substituent. researchgate.net Experimental evidence for other systems has shown that constraining the rotational motion can force the isomerization to proceed via inversion. researchgate.net
More recent and sophisticated models suggest that the isomerization mechanism is not a simple choice between pure rotation or pure inversion. Instead, the pathways may be mixed or concerted. researchgate.net
Concerted Inversion : This model involves simultaneous inversion at both nitrogen atoms.
Inversion-Assisted Rotation : In this hybrid mechanism, the isomerization proceeds primarily through rotation, but this motion is facilitated by or coupled with an initial inversion-like movement.
These models provide a more nuanced understanding of the potential energy surface and the complex dynamics that occur in the picosecond timescale following photoexcitation. For this compound, the steric clash introduced by the methyl group likely makes the potential energy surface more complex, and a hybrid mechanism combining elements of both rotation and inversion could be the most accurate description of its photoisomerization dynamics.
Influence of Substituent Effects on Photoisomerization Efficiency and Mechanism
The photochemical isomerization of azobenzene derivatives is profoundly influenced by the nature and position of substituents on the phenyl rings. These substituents can alter the electronic and steric properties of the molecule, thereby affecting the efficiency and mechanistic pathways of the trans to cis and cis to trans isomerization. In the case of this compound, the methyl group at the ortho position plays a crucial role in determining its photochemical behavior.
Impact of Steric Hindrance on Isomerization Dynamics
The introduction of a bulky substituent, such as a methyl group, at the ortho position of one of the phenyl rings in this compound introduces significant steric hindrance. This steric strain primarily affects the planarity of the molecule in both its trans and cis isomeric forms.
In the ground state, the trans isomer of an ortho-substituted azobenzene is forced out of its preferred planar conformation. This twisting of the phenyl ring relative to the N=N double bond can influence the electronic absorption spectrum and the energy barrier for thermal isomerization. Research on ortho-substituted azobenzenes has shown that this steric clash can lead to a destabilization of the trans isomer and potentially a stabilization of the cis isomer, thereby affecting the thermal relaxation rate from cis to trans. For instance, the introduction of methyl groups at the ortho positions can significantly slow down the thermal cis-to-trans isomerization.
During the photoisomerization process, which is believed to proceed through either a rotation or an inversion mechanism, steric hindrance can favor one pathway over the other. The rotation mechanism involves the twisting of one of the phenyl groups around the N=N bond in the excited state. The inversion mechanism involves a planar transition state where one of the nitrogen atoms becomes sp-hybridized. The presence of a bulky ortho-substituent can increase the energy barrier for the planar inversion pathway, making the rotation mechanism more favorable.
Furthermore, in self-assembled systems and condensed phases, the steric bulk of the methyl group can hinder the conformational changes required for isomerization. In tightly packed environments, such as self-assembled monolayers, azobenzene derivatives with bulky substituents may exhibit suppressed or even completely inhibited photoswitching capabilities due to the lack of free volume for the isomerization to occur.
Table 1: General Effects of Steric Hindrance on Azobenzene Photoisomerization
| Parameter | Effect of Ortho-Substitution (e.g., Methyl Group) |
|---|---|
| Ground State Conformation | Increased twisting of the phenyl ring relative to the N=N bond. |
| Thermal Isomerization Rate (cis-to-trans) | Generally decreased due to steric hindrance in the transition state. |
| Photoisomerization Mechanism | May favor the rotation mechanism over the inversion mechanism. |
| Isomerization in Constrained Environments | Can be hindered or completely suppressed due to lack of free volume. |
Electronic Effects of Substituents on Photochemical Properties
Substituents on the azobenzene core can be broadly classified as electron-donating or electron-withdrawing groups, each exerting distinct electronic effects on the molecule's photochemical properties. These effects primarily manifest as changes in the absorption spectra, the energies of the excited states, and the quantum yields of photoisomerization.
The methyl group in this compound is a weak electron-donating group. Electron-donating substituents tend to increase the electron density in the π-system of the azobenzene, which can lead to a red-shift (bathochromic shift) of the π-π* absorption band. This shift can influence the efficiency of photoisomerization by altering the relative energies of the S1(n,π) and S2(π,π) excited states.
The photoisomerization of azobenzene can be initiated by excitation into either the S1 or S2 state. The quantum yield of isomerization is often dependent on which state is initially populated. The electronic nature of the substituent can modulate the energy gap between these states and the accessibility of conical intersections, which are crucial for the non-radiative decay back to the ground state and the branching between the trans and cis isomers.
In "push-pull" azobenzenes, where an electron-donating group is on one phenyl ring and an electron-withdrawing group is on the other, the electronic effects are more pronounced. chempedia.info These systems often exhibit a significant red-shift in their π-π* absorption band, sometimes into the visible region, and can have different photoisomerization quantum yields compared to symmetrically substituted or unsubstituted azobenzene. chempedia.info While this compound is not a classic push-pull system, the principles governing the influence of electron-donating groups are still applicable.
Table 2: General Electronic Effects of Substituents on Azobenzene Photochemistry
| Substituent Type | Effect on π-π* Absorption Band | General Impact on Photoisomerization |
|---|---|---|
| Electron-Donating (e.g., -CH3, -OCH3, -NH2) | Red-shift (Bathochromic) | Can influence quantum yields by altering excited state energies and dynamics. |
| Electron-Withdrawing (e.g., -NO2, -CN, -CF3) | Blue-shift (Hypsochromic) or Red-shift depending on position and conjugation | Can significantly alter the photoisomerization efficiency and thermal stability of the cis-isomer. |
Photoisomerization Behavior in Condensed Phases and Self-Assembled Systems
The photoisomerization of this compound, like other azobenzene derivatives, is significantly influenced by its local environment. When incorporated into condensed phases such as polymer matrices, liquid crystals, or self-assembled monolayers, the dynamics and efficiency of the isomerization process can be dramatically different from that in solution.
In a viscous medium or a rigid polymer matrix, the free volume available for the molecule to undergo the large-scale conformational changes associated with trans-cis isomerization is restricted. This confinement can lead to a decrease in the photoisomerization quantum yield and a slowing down of the isomerization rate. The steric bulk of the ortho-methyl group in this compound can further exacerbate these effects, as it requires more space to reorient during the isomerization process.
When azobenzene derivatives are used as photo-responsive units in liquid crystals, their isomerization can trigger a phase transition in the liquid crystalline host. nih.gov The change in molecular shape from the linear trans isomer to the bent cis isomer disrupts the orientational order of the liquid crystal. The efficiency of this process depends on the interactions between the azobenzene derivative and the liquid crystal molecules, as well as the free volume within the liquid crystalline phase.
In self-assembled monolayers (SAMs) on solid substrates, the packing density of the molecules plays a critical role. In densely packed SAMs, the photoisomerization of azobenzene can be completely suppressed due to the lack of space for the molecules to change their shape. nih.gov By co-adsorbing the azobenzene derivative with shorter spacer molecules, such as alkane thiols, free volume can be created, allowing for reversible photoswitching. nih.gov The orientation of the this compound molecules within the SAM and the steric interactions between neighboring molecules would be key factors determining its photoresponsive behavior in such systems.
The study of photoisomerization in these organized systems is crucial for the development of light-controllable materials, including optical data storage, molecular switches, and photo-actuators.
Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like (2-Methylphenyl)phenyldiazene. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map the complete molecular structure and confirm the stereochemistry of the diazene (B1210634) bond.
The ¹H NMR spectrum of the stable (E)-isomer of this compound provides distinct signals for the protons on both aromatic rings and the methyl substituent. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons resonate in the downfield region, generally between 7.28 and 7.96 ppm, which is characteristic for protons attached to a benzene (B151609) ring.
The protons on the unsubstituted phenyl ring and the substituted tolyl ring can be assigned based on their chemical shifts and coupling patterns. For instance, the two protons ortho to the azo group on the unsubstituted phenyl ring typically appear at the most downfield position (around 7.96 ppm) due to the deshielding effect of the -N=N- group. The protons on the tolyl ring are observed at slightly different shifts due to the influence of the methyl group. The single proton ortho to the azo group on the tolyl ring appears at approximately 7.68 ppm. The remaining aromatic protons present a complex multiplet pattern between 7.28 and 7.74 ppm.
The alkyl proton signal from the ortho-methyl group is a sharp singlet appearing significantly upfield, around 2.69 ppm (as found in a related carboxylated derivative), a characteristic region for benzylic protons. The integration of these signals confirms the number of protons in each chemical environment, validating the molecular structure.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|
| 7.96 | d | 7.0 | 2H, Aromatic (protons ortho to azo on phenyl ring) |
| 7.68 | d | 8.0 | 1H, Aromatic (proton ortho to azo on tolyl ring) |
| 7.74 | t | 7.8 | 2H, Aromatic |
| 7.49 | t | 7.3 | 1H, Aromatic |
| 7.41-7.36 | m | - | 2H, Aromatic |
| 7.32-7.28 | m | - | 1H, Aromatic |
| ~2.69* | s | - | 3H, -CH₃ |
Note: The chemical shift for the methyl group is referenced from a similar compound, ethyl (E)-2-(o-tolyl)diazene-1-carboxylate. Data for aromatic protons sourced from reference.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom.
The aromatic carbons resonate in the range of 115 to 154 ppm. The carbons directly attached to the nitrogen atoms of the azo group (ipso-carbons) are found at the most downfield positions within this range, appearing at approximately 153.12 ppm and 150.87 ppm, due to the electronegativity of nitrogen. The quaternary carbon of the tolyl ring to which the methyl group is attached is observed around 138.25 ppm. The remaining aromatic CH carbons appear between 115.58 and 131.38 ppm. The aliphatic carbon of the methyl group gives a characteristic signal in the upfield region of the spectrum, at approximately 17.64 ppm.
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 153.12 | Aromatic C-N (ipso-carbon) |
| 150.87 | Aromatic C-N (ipso-carbon) |
| 138.25 | Aromatic C-CH₃ (quaternary) |
| 131.38 | Aromatic CH |
| 131.06 | Aromatic CH |
| 130.91 | Aromatic CH |
| 129.19 | Aromatic CH |
| 126.56 | Aromatic CH |
| 123.09 | Aromatic CH |
| 115.58 | Aromatic CH |
| 17.64 | -CH₃ |
Data sourced from reference.
Vibrational (FTIR) and Mass Spectrometry for Functional Group and Molecular Integrity Confirmation
The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. Key expected absorptions include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.
N=N stretching: The azo group stretching vibration is often weak in IR spectra due to its low dipole moment but can sometimes be observed in the 1400-1450 cm⁻¹ range.
C-H bending: Both in-plane and out-of-plane bending vibrations for the aromatic rings occur in the fingerprint region (below 1500 cm⁻¹).
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₁₂N₂), the calculated molecular weight is approximately 196.25 g/mol . In electron ionization mass spectrometry (EI-MS), the spectrum would show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for aromatic azo compounds involve cleavage of the C-N bonds and the N=N bond. This can lead to the formation of characteristic fragment ions such as the phenyl cation (C₆H₅⁺, m/z = 77), the tolyl cation (C₇H₇⁺, m/z = 91), and diazenyl radical cations.
| Spectroscopic Technique | Feature | Expected Value / Region |
|---|---|---|
| FTIR | Aromatic C-H stretch | 3000-3100 cm⁻¹ |
| Aromatic C=C stretch | 1450-1600 cm⁻¹ | |
| N=N stretch | ~1400-1450 cm⁻¹ (often weak) | |
| Aliphatic C-H stretch | < 3000 cm⁻¹ | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 196 |
| Tolyl fragment (C₇H₇⁺) | m/z = 91 | |
| Phenyl fragment (C₆H₅⁺) | m/z = 77 |
Electronic (UV-Visible) and Fluorescence Spectroscopy for Electronic Transitions and Excited State Studies
UV-Visible and fluorescence spectroscopy probe the electronic structure of this compound, providing insights into its electronic transitions and the behavior of its excited states.
Like other azobenzene (B91143) derivatives, the UV-Visible absorption spectrum of this compound is characterized by two main electronic transitions.
π–π Transition:* A high-intensity absorption band typically located in the ultraviolet region (around 320 nm for unsubstituted azobenzene). This transition corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system.
n–π Transition:* A lower-intensity absorption band found at longer wavelengths, in the visible region (around 440 nm for unsubstituted azobenzene). This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital.
The introduction of substituents on the phenyl rings can significantly alter the position of these absorption bands. An electron-donating group, such as the methyl group in the ortho position, typically causes a bathochromic shift (a shift to longer wavelengths) of the π–π* absorption band. This red shift occurs because the substituent increases the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for the π–π* transition. Furthermore, the ortho-substitution can induce a twist in the molecule, which may also influence the electronic absorption properties.
Most simple azobenzene derivatives are known to be non-fluorescent or exhibit very weak fluorescence. The absorbed light energy is efficiently funneled into a non-radiative decay pathway, primarily the rapid E/Z (trans/cis) photoisomerization process. This isomerization acts as an effective quenching mechanism for fluorescence.
However, recent research has shown that fluorescence can be induced in azobenzene derivatives by strategically introducing certain structural modifications. One approach is to introduce bulky substituents at the ortho positions of the phenyl rings. These groups can sterically hinder the rotation or inversion mechanism required for photoisomerization, thus slowing down this non-radiative decay channel and allowing for radiative decay (fluorescence) to occur. The ortho-methyl group in this compound introduces a degree of steric hindrance, which could potentially lead to weak fluorescence compared to the completely non-fluorescent parent azobenzene, although it is generally not considered a strongly fluorescent compound. Significant fluorescence in azobenzenes is more commonly achieved with more sterically demanding ortho-substituents or through coordination with Lewis acids, such as boron compounds, which restricts the isomerization pathway.
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
By examining the crystallographic data of analogous compounds, we can infer the likely structural parameters and intermolecular forces that dictate the crystal packing of this compound. The presence of the methyl group at the ortho position of one phenyl ring is expected to introduce significant steric effects that influence the molecule's conformation and its interactions with neighboring molecules.
A key feature of azobenzene derivatives is the potential for E/Z (trans/cis) isomerism about the N=N double bond. In the solid state, the E-isomer is generally more stable due to reduced steric hindrance and is the focus of this analysis. The dihedral angle between the two phenyl rings is a critical conformational parameter. In this compound, a significant twist between the phenyl rings is anticipated to minimize steric repulsion involving the ortho-methyl group.
Detailed Research Findings from Analogous Structures
Furthermore, weak hydrogen bonds of the C—H···π and C—H···N type are commonly observed in the crystal structures of related compounds. researchgate.net The aromatic C-H bonds can act as hydrogen bond donors, interacting with the electron-rich π-systems of adjacent phenyl rings or the nitrogen atoms of the azo group. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions from crystallographic data, has been instrumental in identifying and characterizing these weak interactions in similar molecules. nih.govresearchgate.net
For instance, in the crystal structure of (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene, Hirshfeld surface analysis revealed that intermolecular interactions are dominated by van der Waals forces, with only one weak H···S interaction being significant. nih.govresearchgate.net In other related diazene derivatives, C—H···N and C—H···π interactions have been shown to form ribbons or other supramolecular motifs. researchgate.net
Based on these findings, a hypothetical packing arrangement for this compound would likely involve a combination of these interactions. The steric bulk of the methyl group might preclude a perfectly co-planar arrangement of the molecules, leading to a twisted conformation that still allows for effective intermolecular contacts.
To provide a more quantitative understanding, the following tables summarize typical crystallographic parameters observed in related substituted azobenzene structures. These values serve as a reasonable approximation for what would be expected for this compound.
Table 1: Expected Crystallographic Data for this compound (based on analogous compounds)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 100 (for monoclinic) |
| Z | 4 |
This interactive table provides hypothetical crystallographic data based on common values for similar organic molecules.
Table 2: Selected Bond Lengths and Angles for the Core Structure (based on analogous compounds)
| Bond/Angle | Expected Value |
| N=N Bond Length (Å) | ~1.25 |
| N-C (phenyl) Bond Length (Å) | ~1.42 |
| C-C (aromatic) Bond Length (Å) | 1.38 - 1.40 |
| C-N=N Bond Angle (°) | ~114 |
| Phenyl-N=N-Phenyl Dihedral Angle (°) | 10 - 30 |
This interactive table presents expected molecular geometry parameters for this compound based on data from structurally related compounds.
Computational and Theoretical Investigations of 2 Methylphenyl Phenyldiazene Systems
Prediction of Optical Parameters, Polarizability, and Dipole Moments
The optical properties of (2-Methylphenyl)phenyldiazene are central to its function as a photoswitch. Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) for the characteristic n→π* and π→π* transitions of the trans and cis isomers. The methyl group's electronic and steric effects are expected to influence these transitions. The electron-donating nature of the methyl group can cause a bathochromic (red) shift in the π→π* transition. sciencepublishinggroup.com
Polarizability and dipole moment are key parameters that describe the response of a molecule to an external electric field and its intrinsic polarity, respectively. These properties can be reliably calculated using quantum chemical methods. For this compound, the introduction of the methyl group breaks the symmetry of the molecule, leading to a non-zero dipole moment even in the trans isomer. The change in geometry upon isomerization from the more symmetric trans form to the bent cis form will lead to a significant change in the dipole moment.
Table 3: Predicted Optical and Electronic Properties for this compound
| Property | trans Isomer (Calculated Estimate) | cis Isomer (Calculated Estimate) |
|---|---|---|
| λmax (n→π*) | ~ 450 nm | ~ 440 nm |
| λmax (π→π*) | ~ 320 nm | ~ 250 nm |
| Dipole Moment (Debye) | ~ 0.5 - 1.0 D | ~ 3.0 - 3.5 D |
Note: These values are illustrative estimates based on calculations for similar substituted azobenzenes.
Theoretical Studies of Intermolecular Interactions and Packing Effects
Molecular Docking Simulations for Interaction Mechanism Insights
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This is particularly useful in drug design and for understanding the interaction of small molecules with biological macromolecules like proteins. Azo compounds have been investigated for various biological applications, and molecular docking can provide insights into their potential mechanisms of action. nih.gov
A molecular docking study of this compound would involve docking the molecule into the active site of a target protein. The simulation would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein residues. While no specific docking studies on this compound have been reported, the general approach would be to identify a relevant biological target and then use docking software to explore the binding modes of both the trans and cis isomers, as their different shapes and electronic properties could lead to different binding affinities and biological activities.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Azobenzene (B91143) |
| 4-Methylazobenzene |
| 4-Aminoazobenzene |
Reactivity Profiles and Transformative Chemistry of 2 Methylphenyl Phenyldiazene
General Reactivity of the Azo (–N=N–) Functional Group
The azo group, characterized by a nitrogen-nitrogen double bond, is the central functional group in (2-Methylphenyl)phenyldiazene and is responsible for its most characteristic properties, including its color. Aryl azo compounds, where the azo group is connected to two aromatic rings, are notably more stable than their aliphatic counterparts due to the extensive π-electron delocalization across the molecule. youtube.comlibretexts.org This delocalization imparts significant stability to the compound.
The primary mode of synthesis for aromatic azo compounds is through an azo coupling reaction. This process is a classic example of electrophilic aromatic substitution, where a diazonium salt acts as the electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline (B41778). youtube.comlibretexts.org The azo group itself can undergo cis-trans isomerization, a property that is fundamental to the photoswitchable nature of many azobenzene (B91143) derivatives. The trans isomer is generally more stable than the cis isomer. youtube.com While the N=N double bond is relatively stable, it can be susceptible to addition and reduction reactions under specific conditions.
Hydrogenation and Reductive Transformation Pathways
The azo functional group in this compound is readily susceptible to reduction. This transformation can proceed in a stepwise manner, yielding distinct products depending on the reducing agent and reaction conditions.
Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of azo compounds. In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), and a source of hydrogen (e.g., H₂ gas), the azo bond is typically reduced to a hydrazo group (–NH–NH–). nih.gov This initial product is 1,2-bis(2-methylphenyl)hydrazine. If the hydrogenation is allowed to proceed under more forcing conditions or with a more active catalyst system, the weak N–N single bond of the hydrazo intermediate will undergo reductive cleavage. This cleavage results in the formation of two primary amine molecules. For this compound, this complete reduction would yield aniline and o-toluidine (B26562).
Chemical Reduction: A variety of chemical reagents can also effect the reduction of the azo group. Mild reducing agents can selectively produce the hydrazo derivative. More powerful reducing agents, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in acidic media, are commonly used for the complete reductive cleavage of the azo bond to the corresponding amines. google.com This reductive cleavage is a characteristic and synthetically useful reaction of aromatic azo compounds. The reaction with an efficient Fe/CaCl₂ system via catalytic transfer hydrogenation has also been shown to be effective for the reductive cleavage of azo compounds into their corresponding amines with excellent yields. google.com
| Reaction Type | Reagents/Conditions | Intermediate Product | Final Product(s) |
| Partial Hydrogenation | H₂, Pd/C (controlled) | 1-(2-Methylphenyl)-2-phenylhydrazine | - |
| Complete Hydrogenation | H₂, PtO₂ or Raney Ni | 1-(2-Methylphenyl)-2-phenylhydrazine | Aniline and o-Toluidine |
| Reductive Cleavage | Na₂S₂O₄ or SnCl₂/HCl | Not typically isolated | Aniline and o-Toluidine |
| Transfer Hydrogenation | Fe/CaCl₂, Hydrazine hydrate | Not typically isolated | Aniline and o-Toluidine |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
Organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles and strong bases. masterorganicchemistry.commt.com Their reaction with azo compounds like this compound is not straightforward. Instead of the expected nucleophilic addition across the N=N double bond, the primary reaction observed with Grignard reagents and azobenzene is reduction.
Studies on the reaction between azobenzene and Grignard reagents, such as ethylmagnesium bromide, have shown that the corresponding hydrazo compound (1,2-diphenylhydrazine) is formed, alongside products derived from the Grignard reagent (e.g., ethane and ethene from ethylmagnesium bromide). This indicates that the Grignard reagent acts as a reducing agent rather than an alkylating or arylating agent for the azo group. The mechanism is complex and may involve single-electron transfer processes.
Organolithium reagents are even stronger bases and nucleophiles than Grignard reagents. mt.comorganicchemistrydata.org While specific studies on this compound are scarce, it is expected that they would also act as reducing agents towards the azo bond. Furthermore, the strong basicity of reagents like n-butyllithium or t-butyllithium could potentially lead to deprotonation at the ortho-methyl group, forming a benzylic carbanion. This lithiated intermediate could then be trapped with various electrophiles, offering a pathway to further functionalize the tolyl ring. Directed ortho-metalation, where the azo group directs lithiation to the ortho position of the unsubstituted phenyl ring, is also a possibility, particularly if the ortho-methyl group were absent. wikipedia.org
Cyclization and Annulation Reactions for Heterocyclic System Formation
The structure of this compound, with a substituent ortho to the azo linkage, makes it a potential precursor for the synthesis of nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. Such reactions are valuable for constructing complex molecular architectures found in pharmaceuticals and functional materials. nih.gov
One of the most relevant potential cyclizations for an ortho-methyl substituted azoarene is an oxidative cyclization to form a benzocinnoline derivative. This type of reaction typically involves the abstraction of hydrogen atoms from the ortho-methyl group and an ortho-C-H bond on the other ring, leading to the formation of a new six-membered heterocyclic ring containing the original N=N bond. This process often requires an oxidizing agent and can be promoted by heat or light.
Another important class of heterocycles, indazoles, are often synthesized from precursors containing ortho-functional groups. nih.govorganic-chemistry.org While not a direct reaction of this compound itself, related chemistry highlights the synthetic potential of the ortho-substituted aryl azo motif. For example, the condensation of o-fluorobenzaldehydes with hydrazine is a known route to indazoles, proceeding through a nucleophilic aromatic substitution followed by cyclization. nih.govresearchgate.net This illustrates a general strategy where an ortho-substituent can be displaced by a nitrogen nucleophile in a cyclization pathway.
| Heterocyclic System | Potential Reaction Type | Description |
| Benzocinnoline | Intramolecular Oxidative Cyclization | The ortho-methyl group and an ortho C-H of the phenyl ring could engage in a cyclization reaction under oxidative conditions to form a fused polycyclic aromatic system. |
| Indazole | (Analogous Synthesis) | While not a direct reaction, related syntheses show that an ortho-substituent on an aromatic ring can be involved in a cyclization with a nitrogen-containing group to form an indazole ring system. |
Electrophilic and Nucleophilic Aromatic Substitution Patterning
The aromatic rings of this compound are subject to electrophilic substitution, though their reactivity is significantly influenced by the substituents present.
Electrophilic Aromatic Substitution (EAS): The rate and regioselectivity of EAS reactions are dictated by the electronic properties of the substituents on the benzene (B151609) rings. nih.gov
On the 2-Methylphenyl (Tolyl) Ring: This ring has two substituents to consider: the methyl group (–CH₃) and the phenylazo group (–N=N–C₆H₅).
The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect. lumenlearning.com
The phenylazo group is generally considered a deactivating group and a meta-director. This is because the nitrogen atoms withdraw electron density from the ring through an inductive effect, and the potential for resonance donation is outweighed by this withdrawal.
The outcome of an EAS reaction on this ring depends on the competition between these two directing effects. The activating ortho, para-directing methyl group will likely dominate the weaker deactivating meta-directing azo group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methyl group (positions 4 and 6). Position 6 is sterically hindered by the adjacent azo group, so the major product would likely be substitution at position 4 (para to the methyl group).
On the Phenyl Ring: This ring is substituted only with the tolylazo group (–N=N–C₆H₄–CH₃). As an electron-withdrawing, deactivating group, it will direct incoming electrophiles to the meta positions (positions 3' and 5'). The reaction on this ring would be slower than on unsubstituted benzene. unizin.org
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of two key features: a good leaving group (like a halide) and strong electron-withdrawing groups (like –NO₂) positioned ortho or para to the leaving group. wikipedia.orgbyjus.com
This compound itself does not possess these features and is therefore not expected to undergo SNAr reactions under standard conditions. However, the azo group itself can influence SNAr reactivity in appropriately substituted derivatives. For instance, it has been shown that a phenylazo (Ph–N=N–) group can activate an ortho-fluorine atom towards nucleophilic substitution by alkylthiolates, suggesting it can act as an electron-withdrawing group to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. acs.org
Applications in Advanced Materials and Chemical Systems
Development of Molecular Switches and Photo-Controlled Devices
(2-Methylphenyl)phenyldiazene serves as a prime example of a molecular switch, a molecule that can be reversibly shifted between two or more stable states in response to external stimuli, such as light. eurekalert.orgresearchgate.netchemistryviews.orgrsc.org The core of this functionality lies in the trans-cis isomerization of the azobenzene (B91143) unit. The thermodynamically more stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV light. The reverse transformation, from cis back to trans, can be triggered by visible light or occurs thermally. This reversible process is the foundation for its application in various photo-controlled devices.
The introduction of a methyl group at the ortho position of one of the phenyl rings in this compound influences the electronic and steric properties of the molecule, which in turn affects its switching behavior. This substitution can alter the absorption spectra of the trans and cis isomers, potentially allowing for the use of different wavelengths of light to control the switching process, which is a critical factor in the design of sophisticated photo-controlled systems. nih.gov Researchers have explored the use of azobenzene derivatives in a variety of devices where this light-induced change in molecular geometry can be harnessed to perform a specific function. researchgate.net For instance, the significant change in shape and dipole moment between the trans and cis isomers can be used to modulate the properties of a material or the activity of a biological molecule.
The development of molecular switches based on compounds like this compound has opened up possibilities for applications in fields such as nanoelectronics and optics, including the creation of memory devices and frequency filters. eurekalert.org The ability to control the state of these molecules with light allows for the non-invasive and precise manipulation of systems at the nanoscale.
Integration into Photochromic Systems for Information Storage and Display
The photochromic nature of this compound, characterized by its reversible color change upon exposure to light, makes it a promising candidate for applications in information storage and display technologies. The distinct absorption spectra of the trans and cis isomers allow for the encoding of information in a material, which can then be read, erased, and rewritten using light.
Azobenzene-containing polymers have been investigated for their potential in optical data storage. rsc.orgresearchgate.net The isomerization of the azobenzene units within a polymer matrix can lead to changes in the material's refractive index and other optical properties, which can be exploited for holographic data storage. The stored information can be erased by light or heat, which reverts the azobenzene molecules to their original state. The thermal stability of the cis state is a crucial factor for long-term data retention, and the ortho-methyl substitution in this compound can influence this stability.
Recent research has explored the development of rewritable ternary data storage devices using polymers containing azobenzene derivatives. These devices can exist in three different current states, corresponding to "0", "1", and "2", allowing for higher data storage density. rsc.org The switching between these states is attributed to a combination of the conformational changes of the azobenzene side chains and the trapping of charges, which can be modulated by an electric field.
Furthermore, the integration of azobenzene derivatives into liquid crystal systems has been shown to enable the creation of photo-addressable displays. researchgate.net The isomerization of the azobenzene dopants can disrupt the alignment of the liquid crystal molecules, leading to a change in the optical properties of the material. This effect can be used to create images or patterns that can be rewritten with light.
Fabrication of Light-Responsive Soft Materials and Self-Assembled Architectures
This compound and its derivatives are increasingly being incorporated into soft materials, such as polymers and gels, to create systems that can change their shape, size, or properties in response to light. researchgate.netresearchgate.netrsc.org This light-responsiveness is a direct consequence of the molecular motion generated by the photoisomerization of the azobenzene units.
When embedded in a polymer network, the repeated isomerization of this compound can induce macroscopic changes in the material. For example, light can be used to trigger the contraction or expansion of a hydrogel, the bending of a polymer film, or the alteration of the surface properties of a material. nih.gov These light-responsive soft materials have potential applications in areas such as soft robotics, artificial muscles, and dynamic cell culture substrates.
The self-assembly of molecules is a powerful bottom-up approach to creating complex and functional nanostructures. The shape and intermolecular interactions of this compound can be modulated by light, making it a useful building block for the fabrication of light-responsive self-assembled architectures. The methyl substitution on the azobenzene core has been shown to significantly affect the two-dimensional molecular arrangements at solid/liquid interfaces. rsc.org By controlling the isomerization of the azobenzene units, it is possible to direct the assembly and disassembly of supramolecular structures. For instance, the light-induced transition from the linear trans isomer to the bent cis isomer can disrupt the packing of molecules, leading to a phase change or a change in the morphology of the self-assembled structure. mdpi.com This ability to control supramolecular organization with light is of great interest for the development of smart surfaces, sensors, and drug delivery systems.
Utilization as Photoswitchable Probes for Advanced Enzyme Mechanistic Studies
The ability to precisely control the shape of a molecule with light has led to the development of photoswitchable probes based on azobenzene derivatives for studying the mechanisms of enzyme action. nih.govnih.gov By incorporating a molecule like this compound into a substrate or inhibitor of an enzyme, it is possible to turn the biological activity on or off with light. This provides a powerful tool for investigating enzyme kinetics and reaction intermediates with high temporal resolution.
A recent study demonstrated the use of an azobenzene-based photoswitchable substrate to study haloalkane dehalogenases, a model enzyme family. nih.gov The researchers designed a substrate that was active in its trans form but inactive in its cis form. By using a laser pulse to trigger the cis-to-trans isomerization, they were able to initiate the enzymatic reaction on a very short timescale and observe the subsequent steps of the catalytic cycle. This approach allows for the real-time structural elucidation of reaction intermediates, providing unprecedented insights into how enzymes work.
The ortho-methyl group in this compound can be strategically utilized in the design of such probes. Its steric bulk can be used to modulate the binding of the probe to the enzyme's active site in one isomeric state versus the other. This allows for a greater difference in biological activity between the "on" and "off" states of the photoswitch, which is a key requirement for an effective probe. The development of these photoswitchable probes is paving the way for a deeper understanding of enzyme mechanisms, which is crucial for the rational design of new enzymes and inhibitors. nih.govchemrxiv.org
Role as Precursors and Intermediates in Complex Chemical Synthesis
Beyond its applications in materials science, this compound and related azobenzene compounds are valuable intermediates in organic synthesis. The diazo group (-N=N-) and the aromatic rings provide a versatile scaffold for the construction of more complex molecules, particularly heterocyclic compounds. researchgate.netmdpi.commdpi.comujmm.org.uaresearchgate.net
Aryl diazenes can serve as precursors to a variety of functional groups and can participate in a range of chemical transformations. For example, they can be used in reactions that involve the cleavage of the N=N bond to generate aryl radicals or aryl anions, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. The presence of the methyl group on one of the phenyl rings can influence the reactivity and selectivity of these reactions.
Furthermore, the azobenzene framework itself can be incorporated into larger molecular architectures to impart photoresponsive properties. For instance, this compound could be used as a starting material for the synthesis of more elaborate photoswitchable ligands for metal complexes, or as a building block for the construction of photoresponsive polymers and dendrimers. The synthesis of novel heterocyclic compounds is an area of significant interest in medicinal chemistry due to their diverse biological activities. The chemical reactivity of this compound makes it a potentially useful starting material for the synthesis of new classes of heterocyclic compounds with potential applications in drug discovery.
Future Research Directions and Challenges
Development of Novel Synthetic Strategies for Tailored (2-Methylphenyl)phenyldiazene Derivatives
The ability to precisely control the molecular architecture of this compound derivatives is crucial for fine-tuning their properties for specific applications. While classical methods like azo coupling and the Mills reaction have been foundational, the future lies in developing more efficient, versatile, and sustainable synthetic strategies.
A significant area of advancement is late-stage functionalization , which allows for the modification of a pre-existing azobenzene (B91143) core. This approach is highly valuable for creating a diverse library of derivatives from a common intermediate. One promising technique is the direct palladium(II)-catalyzed C-H activation, which has been used to synthesize tetra-ortho-chloro azobenzenes with shifted absorption wavelengths. nih.gov This method offers a streamlined route to complex structures that would be difficult to access through traditional multi-step syntheses. nih.govresearchgate.net Similarly, strategies like ortho-lithiation provide a direct pathway to red-shifted azobenzenes. researchgate.net
Future research will likely focus on expanding the toolbox of C-H activation and other late-stage functionalization reactions to introduce a wider range of functional groups onto the this compound scaffold. Furthermore, the adoption of sustainable and green chemistry principles is paramount. This includes the use of eco-friendly methods such as microwave-assisted synthesis, ultrasound, and mechanochemical reactions, which can dramatically reduce reaction times and the use of hazardous solvents. mdpi.com The development of one-pot syntheses, as demonstrated for azobenzene-containing polymers, represents another step towards more efficient and atom-economical processes. acs.org
| Synthetic Strategy | Description | Advantages | Key Challenges |
| Late-Stage C-H Activation | Direct functionalization of C-H bonds on the azobenzene core, often using transition metal catalysts like palladium. nih.gov | High atom economy, access to novel derivatives, simplifies synthesis of complex molecules. nih.govresearchgate.net | Catalyst cost and toxicity, achieving high regioselectivity, expanding substrate scope. |
| Ortho-lithiation | A directed metalation reaction that allows for functionalization at the ortho position of the phenyl rings. researchgate.net | Provides direct access to specifically substituted derivatives, useful for creating red-shifted photoswitches. | Requires anhydrous conditions, use of pyrophoric reagents. |
| SNAr Reactions | Nucleophilic aromatic substitution on electron-deficient azobenzenes (e.g., highly fluorinated derivatives). acs.org | Orthogonal to cross-coupling reactions, allows for the introduction of diverse nucleophiles. acs.org | Limited to electron-poor aromatic systems. |
| Sustainable Methods | Use of microwave, ultrasound, or mechanochemistry to drive reactions. mdpi.com | Reduced reaction times, lower energy consumption, often solvent-free. | Scalability of methods, specialized equipment requirements. |
| One-Pot Polymer Synthesis | Sequential polymerization initiated by a functionalized azobenzene molecule to create main-chain polymers. acs.org | High efficiency, precise control over polymer architecture. | Monomer compatibility, control over molecular weight distribution. |
Advanced Mechanistic Insights into Photoisomerization and Ground-State Reactivity
While the reversible trans-cis photoisomerization of azobenzenes is well-established, a complete mechanistic picture, especially for asymmetrically substituted derivatives like this compound, remains an active area of research. Deeper insights into the dynamics and pathways of this process are essential for designing more efficient and robust molecular switches.
Advanced computational chemistry, including density functional theory (DFT) and trajectory surface hopping dynamic simulations, has become an indispensable tool. rsc.orgrsc.org These studies have moved beyond static models to simulate the real-time motion of atoms during isomerization. Research suggests that the pathway is not a simple rotation around the N=N bond but often involves a more complex inversion-assisted rotation mechanism . researchgate.net In this model, the CNN bond angles expand during the process, facilitating a more efficient rotation. researchgate.net The exact pathway can be influenced by the nature and position of substituents. For instance, studies on azobenzenesulfonamide derivatives show two distinct inversion modes (N1 and N2 inversion), with the preferred path depending on the electronic properties of the substituents. rsc.org
A key challenge is to understand how the local environment affects isomerization. Molecular dynamics simulations have shown that confinement within a coordination cage can significantly slow down the trans → cis isomerization, highlighting the impact of molecular crowding. nih.gov The energy barrier between the cis and trans states, which dictates the thermal stability of the cis isomer, is also a critical parameter that can be tuned by altering substituents and the length of tethering alkyl chains. rochester.edu
Future research will involve:
Femtosecond Spectroscopy: Using ultrafast laser techniques to experimentally observe the transient states and dynamics during isomerization, providing data to validate and refine theoretical models.
Multi-scale Modeling: Combining high-level quantum mechanics calculations for the azobenzene core with molecular mechanics for the surrounding environment (e.g., in a polymer matrix or on a surface) to create more realistic simulations.
Solvent Effects: Systematically studying the influence of solvent polarity and viscosity on isomerization quantum yields and thermal relaxation rates to build a predictive understanding of ground-state and excited-state reactivity.
| Mechanistic Aspect | Key Findings & Research Directions | Computational/Experimental Tools |
| Isomerization Pathway | Evidence points to an inversion-assisted rotation mechanism rather than pure rotation. researchgate.net Future work aims to map the potential energy surfaces of specific derivatives like this compound. | CASSCF, DFT, Semiclassical Dynamics Simulations. rsc.orgrsc.org |
| Influence of Substituents | Electron-withdrawing or -donating groups can alter the energy of frontier molecular orbitals and favor specific inversion pathways (N1 vs. N2). rsc.org | DFT calculations, Hammett analysis. |
| Environmental Effects | Confinement in nanocavities or cages can hinder isomerization. nih.gov The surrounding matrix (e.g., polymer, liquid crystal) affects thermal relaxation rates. acs.org | Molecular Dynamics (MD) simulations, Solid-state NMR. |
| Excited-State Dynamics | Understanding the lifetime of the excited state and the efficiency of relaxation to the cis or trans ground state is crucial for optimizing photoswitching performance. | Ultrafast (femtosecond) transient absorption spectroscopy. |
Exploration of New Frontiers in Materials Science Applications
The photochromism of this compound derivatives makes them ideal building blocks for "smart" materials that can respond to light. Research is expanding from simple switches to highly integrated systems with novel functionalities.
One of the most promising areas is in photo-responsive liquid crystals (LCs) . mdpi.com Incorporating azobenzene derivatives into LC systems allows for the phototunable modulation of phase transitions and optical properties like birefringence. semanticscholar.org This could lead to new types of optical data storage devices, light-controlled displays, and actuators where light can be used to induce mechanical motion. The design of LCs based on terphenyls and other cores demonstrates the ongoing effort to create materials with stable and broad nematic phases. researchgate.netuea.ac.uk
In polymer science, integrating this compound into polymer backbones or as side chains creates photomodulable polymers . acs.org The isomerization process can induce macroscopic changes in the material, such as changes in shape, wettability, or permeability. This forms the basis for developing smart surfaces, photo-responsive hydrogels, and light-controlled drug delivery systems. rsc.org
Another frontier is the use of these molecules to direct the self-assembly of nanoparticles . mdpi.com By functionalizing the surface of nanoparticles with this compound derivatives, light can be used to reversibly control their aggregation and dispersion, enabling the formation of ordered superstructures with tunable optical or electronic properties. mdpi.com
| Material System | Role of this compound | Potential Application | Research Challenge |
| Liquid Crystals | Acts as a light-sensitive guest or part of the mesogen to alter the phase or alignment of the LC. mdpi.com | Reconfigurable optical films, photoswitchable displays, light-powered actuators. | Achieving high stability and contrast ratios over many switching cycles. |
| Smart Polymers | Covalently integrated into the polymer structure to induce conformational changes upon isomerization. acs.org | Photo-responsive hydrogels, smart coatings with tunable wettability, targeted drug delivery vehicles. rsc.org | Efficiently translating molecular motion into a large-scale macroscopic response. |
| Nanoparticle Assemblies | Surface ligand whose isomerization controls inter-particle interactions (e.g., dipole-dipole forces). mdpi.com | Photo-patternable materials, reversible sensors, optically controlled plasmonics. | Maintaining switching efficiency on the nanoparticle surface and achieving long-range order. |
| Holographic Storage | The change in refractive index between cis and trans isomers allows for the writing and erasing of holographic data. researchgate.net | High-density, rewritable 3D optical data storage. | Maximizing the change in optical properties and ensuring long-term thermal stability of the written information. |
Integration of this compound into Increasingly Complex Molecular Systems and Assemblies
The ultimate goal for molecular engineering is to assemble simple molecular components into complex systems that perform sophisticated, machine-like tasks. This compound, as a reliable photoswitch, is a prime candidate for inclusion in such systems.
A major research direction is the construction of molecular machines . nih.govyoutube.com In these systems, the light-induced motion of the azobenzene unit provides the power stroke. This can be used to control the movement of components in rotaxanes (a molecular wheel on an axle) or catenanes (interlocked rings), creating molecular shuttles, elevators, or pumps. nih.govmanchester.ac.uk While still at a fundamental stage, these constructs represent a bottom-up approach to nanotechnology. youtube.com
The integration of this compound into supramolecular self-assemblies is another key area. The significant structural change between the linear trans isomer and the bent cis isomer can be used to direct or disrupt non-covalent interactions like hydrogen bonds or π–π stacking. mdpi.com This allows for the photo-control of complex biological systems, for example, by designing peptides functionalized with azobenzene that can be induced to assemble or disassemble into nanofibers or hydrogels upon irradiation. rsc.org Similarly, the sequence of building blocks in co-oligomers containing azobenzene units can dictate the type of nanoparticle formed, from nanofibers to vesicles. nih.gov
Future challenges will involve moving from simple binary switches to multi-state systems and creating cooperative assemblies where the state of one azobenzene unit influences its neighbors. This requires a deep understanding of intermolecular interactions and the development of synthetic strategies to link multiple photoswitchable units in a controlled manner, leading to more complex and functional molecular machinery. manchester.ac.uknih.gov
Q & A
Q. What are the established synthetic routes for (2-Methylphenyl)phenyldiazene, and what experimental parameters are critical for yield optimization?
Answer : The synthesis of this compound derivatives typically involves diazo coupling or hydrazine-based reactions. Key parameters include:
- Temperature control : Excess heat can lead to premature decomposition of diazo intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates, while non-polar solvents minimize side reactions .
- Stoichiometric precision : Excess aryl amines or diazonium salts can lead to byproducts like polymeric azo compounds.
For reproducibility, vacuum distillation and inert atmosphere protocols are recommended to isolate pure intermediates .
Q. How can structural characterization of this compound derivatives be reliably performed?
Answer :
- Spectroscopy : UV-Vis spectroscopy identifies π→π* transitions in the azo group (λmax ~400–500 nm). NMR (¹H/¹³C) resolves substituent effects on aromatic protons (e.g., methyl group splitting patterns) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation pathways, critical for verifying synthetic products .
- X-ray crystallography : Resolves stereoelectronic effects of the diazo group and substituent orientation, though crystallization challenges may require co-crystallization agents .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the electronic transitions of this compound?
Answer : Electronic spectra of phenyldiazene derivatives are sensitive to solvent polarity due to charge-transfer transitions. For example:
- Polar solvents (e.g., water, ethanol): Stabilize charge-separated states, red-shifting absorption bands.
- Non-polar solvents (e.g., hexane): Enhance π→π* transitions, blue-shifting bands.
Computational methods (e.g., CNDO/s-CI) correlate experimental spectra with electronic structure, revealing substituent-induced changes in HOMO-LUMO gaps. Methyl groups at the 2-position increase steric hindrance, altering transition dipole moments .
Q. What contradictions exist in interpreting spectral data for this compound derivatives, and how can they be resolved?
Answer : Contradictions often arise in:
- Band assignment : Overlapping π→π* and n→π* transitions in UV-Vis spectra. Deconvolution using derivative spectroscopy or temperature-dependent studies clarifies contributions .
- NMR splitting patterns : Methyl groups in ortho positions create complex coupling. 2D-COSY or NOESY experiments resolve through-space interactions .
- Crystallographic vs. computational geometries : Discrepancies in bond angles (e.g., ZNNH in diazo groups) require benchmarking against high-level DFT calculations .
Q. How can this compound be utilized to probe enzyme active-site topologies?
Answer : Phenyldiazene derivatives act as mechanism-based inhibitors for cytochrome P450 enzymes. For example:
- Active-site mapping : The phenyl group migrates to specific pyrrole nitrogens in P450 heme, revealing steric accessibility (e.g., K262R mutation in P450 2B alters regioisomer ratios from 46% to 37% NC adducts) .
- Spectral binding studies : Competitive inhibition assays with benzphetamine or efavirenz quantify steric/electronic effects of mutations on substrate binding .
Methodological Recommendations
- Contradiction resolution : Apply triangulation using spectroscopic, crystallographic, and computational data .
- Safety protocols : Use fume hoods and anti-static equipment when handling diazo compounds (see Toronto Research Chemicals SDS guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
